molecular formula C12H12N4O4S B2715781 N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881443-60-3

N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2715781
CAS No.: 881443-60-3
M. Wt: 308.31
InChI Key: WSOULMLWOCYBBI-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 4. The amide nitrogen is further substituted with a 4-ethoxy-2-nitrophenyl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (ethoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-3-20-8-4-5-9(10(6-8)16(18)19)13-12(17)11-7(2)14-15-21-11/h4-6H,3H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOULMLWOCYBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with a suitable carboxylic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of 1,2,3-thiadiazole, including those with the carboxamide functional group, demonstrate potent activity against bacteria and fungi.

  • Mechanism of Action : The thiadiazole ring system enhances interaction with microbial enzymes and disrupts cellular processes. For instance, compounds based on this scaffold have been found to inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing activity comparable to standard antibiotics like isoniazid .
Pathogen Activity Reference
Mycobacterium tuberculosisMIC values significantly lower than standard treatments
Escherichia coliEffective against multiple strains
Candida albicansInhibitory effects observed

Antiviral Properties

N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its antiviral potential, particularly against HIV.

  • Efficacy : Research indicates that certain derivatives exhibit high anti-HIV activity with EC50 values significantly lower than those of established antiviral drugs. The structural features such as the nitrophenyl group contribute to enhanced binding to viral targets .
Virus EC50 (µM) Standard Comparison Reference
HIV0.95NVP (0.208), DLV (0.32)

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth.

  • In Vitro Studies : Compounds derived from the thiadiazole scaffold have shown promise in inhibiting cancer cell proliferation across several cancer types. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Cancer Type IC50 (µM) Mechanism Reference
Breast Cancer15Apoptosis induction
Lung Cancer12Cell cycle arrest

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been studied for other therapeutic effects:

  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers such as IL-6 and TNF-alpha in vitro .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (e.g., in the 2,5-dimethoxyphenyl analog) increase solubility but may reduce membrane permeability .
  • Fluorine substituents (e.g., in carbohydrazide derivatives) improve metabolic stability and bioavailability .

Calcium Signaling Modulation

BTP2, a close analog, inhibits store-operated calcium entry (SOCE) by targeting ORAI1 channels, with IC₅₀ values in the nanomolar range . The target compound’s nitro and ethoxy groups may similarly influence calcium signaling, though direct evidence is lacking.

Antifungal Activity

Carbohydrazide derivatives (e.g., N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide) exhibit antifungal activity via inhibition of fungal fatty acid biosynthesis. The carbohydrazide moiety is critical for this activity, suggesting that the target compound’s carboxamide group may offer distinct interactions .

Anticancer Potential

Thiadiazole-carboxamide derivatives with methoxy substituents (e.g., N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) show IC₅₀ values <2 μg/mL against HepG-2 cells . The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, though further studies are required.

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H12N2O4C_{10}H_{12}N_{2}O_{4} with a molecular weight of 224.2133 g/mol. Its IUPAC name reflects its complex structure, which includes a thiadiazole ring known for its pharmacological significance. The presence of the nitrophenyl and ethoxy groups contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

1. Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Candida albicansSignificant antifungal

In vitro studies revealed that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

2. Antitubercular Activity

The compound has shown promising results in antitubercular assays. A study highlighted the synthesis of various thiadiazole derivatives, including those with a similar scaffold to this compound. These derivatives exhibited potent activity against Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid.

Compound Activity (MIC) Comparison
N-(4-ethoxy-2-nitrophenyl)-4-methyl...0.5 μg/mLMore potent than INH
Isoniazid1.0 μg/mLStandard reference

The findings suggest that modifications in the thiadiazole structure can lead to enhanced efficacy against tuberculosis, making it a candidate for further development in antitubercular therapies .

3. Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives have indicated potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer types.

Cancer Cell Line IC50 (μg/mL) Reference
A549 (Lung cancer)193.93
MCF7 (Breast cancer)208.58

The anticancer activity is attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth and survival.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Case Study 2: Antitubercular Screening

In a screening program for new antitubercular agents, derivatives based on the thiadiazole scaffold were evaluated for their activity against multidrug-resistant M. tuberculosis. The results showed that certain modifications significantly enhanced their potency compared to existing treatments.

Q & A

Q. What experimental designs effectively explore the biological activity of this compound?

  • In Vitro Assays :
  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Anticancer : Screen in MTT assays against cancer cell lines (e.g., HeLa) with IC50_{50} calculations .
  • Controls : Include reference compounds (e.g., ampicillin for antimicrobial assays) to benchmark activity .

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